beta-Endosulfan

Descripción

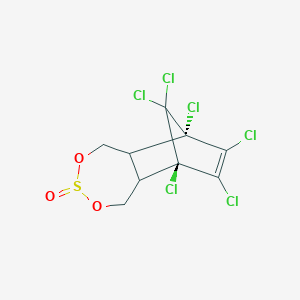

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Dynamics and Global Cycling of Beta Endosulfan

Environmental Persistence and Transformation Pathways of Beta-Endosulfan

The persistence of this compound in the environment is a complex interplay of abiotic and biotic degradation processes, influenced by a variety of environmental factors.

Abiotic degradation, particularly hydrolysis, is a significant pathway for the transformation of this compound in aqueous environments. The rate of hydrolysis is heavily dependent on pH. Under anaerobic conditions at a pH of 7, the hydrolytic half-life of this compound is approximately 37.5 days, which increases to 187 days at a more acidic pH of 5.5. nih.gov In sterile seawater with a pH of 8 or higher, the half-life of this compound is even shorter, ranging from 1 to 2 days. nih.gov The primary product of hydrolysis is the less toxic endosulfan (B1671282) diol. nih.govwho.int The presence of certain minerals, such as ferric hydroxide, can catalyze and accelerate the hydrolysis of this compound. nih.gov

Conversely, direct photolysis, or degradation by sunlight, is not considered a major degradation pathway for this compound in the troposphere. epa.gov Studies have shown that environmentally relevant UV-A light does not have a statistically significant effect on its degradation compared to experiments conducted in the dark, indicating that direct photolysis plays a minor role in its environmental fate in aquatic systems. amap.no

Microbial activity plays a crucial role in the transformation of this compound in soil and aquatic systems. researchgate.net Biotransformation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. cdc.gov Under aerobic conditions, the primary metabolite formed is endosulfan sulfate (B86663), a compound that is often more persistent than the parent this compound. nih.govnih.gov In anaerobic environments, such as flooded soils or sediments, the main degradation product is endosulfan diol. cdc.gov

A variety of microorganisms have been identified that can degrade this compound. For instance, the aerobic bacterium Achromobacter xylosoxidans has been shown to degrade 84.52% of this compound. researchgate.net Fungi, such as strains of Aspergillus niger, are also capable of degrading endosulfan to endodiol. researchgate.net The bacterium Bordetella sp. B9 has demonstrated the ability to degrade 86% of this compound in 18 days in laboratory studies. nih.gov The degradation pathways can be complex, with metabolites such as endosulfan ether and endosulfan lactone also being formed in some cases. nih.gov

This compound is generally more persistent than its alpha-isomer. ospar.org In aerobic soil metabolism studies, the half-life of this compound ranged from 104 to 265 days, while the alpha-isomer's half-life was between 35 and 67 days. nih.govnih.gov Under anaerobic conditions, the half-lives were 136 to 161 days for this compound. nih.govcdc.gov

The primary metabolite, endosulfan sulfate, is notably more persistent than both parent isomers. nih.govnih.gov In some studies, endosulfan sulfate showed no clear signs of degradation. nih.gov The half-life of the total endosulfan toxic residues (alpha- and this compound and endosulfan sulfate) in soil can be as long as 82 days in the second phase of dissipation, largely due to the stability of endosulfan sulfate. nih.gov In contrast, endosulfan diol, the main product of hydrolysis, is considered less toxic and can be further degraded. who.intepa.gov

Table 1: Comparative Environmental Half-Lives of this compound and its Metabolites

| Compound | Environmental Compartment | Conditions | Half-Life | Citation |

|---|---|---|---|---|

| This compound | Soil | Aerobic | 104 - 265 days | nih.gov, nih.gov |

| This compound | Soil | Anaerobic | 136 - 161 days | nih.gov, cdc.gov |

| This compound | Water (pH 7) | Anaerobic, Hydrolysis | 37.5 days | nih.gov |

| This compound | Water (pH 5.5) | Anaerobic, Hydrolysis | 187 days | nih.gov |

| This compound | Seawater (pH ≥8) | Sterile, Hydrolysis | 1 - 2 days | nih.gov |

| Endosulfan Sulfate | Soil | Aerobic | More persistent than parent isomers | nih.gov, nih.gov |

| Endosulfan Diol | Water | - | Less toxic, further degradable | epa.gov, who.int |

The persistence of this compound is significantly influenced by the characteristics of the surrounding environment. researchgate.net

Soil Type and Organic Matter: Degradation rates can vary between different soil types. For instance, degradation is generally found to be higher in clay soil compared to sandy soil. researchgate.net The organic matter content of the soil also plays a role, as endosulfan can bind to soil particles, which can affect its availability for degradation. ospar.org

pH: As noted with hydrolysis, pH is a critical factor. This compound is more persistent in acidic conditions. ajol.info

Temperature: Higher temperatures generally increase the rate of degradation. ajol.info For example, under subtropical conditions with high temperatures, volatilization was a dominant route of dissipation. nih.gov

Moisture: Soil moisture content also affects persistence. Degradation of this compound has been observed to be faster in soils with higher water content. researchgate.net Conversely, in some cases, residues have been found to persist longer in wet soil compared to dry soil. ajol.info

Environmental Distribution and Partitioning of this compound Across Compartments

Due to its semi-volatile nature, this compound is subject to transport and partitioning between different environmental compartments, including the atmosphere, water, and soil. nih.gov

This compound can enter the atmosphere through volatilization from soil, water, and plant surfaces. nih.gov The beta-isomer is generally considered less volatile than the alpha-isomer. nih.gov Studies have shown that volatilization losses of this compound from freshly tilled soil were significantly lower (14.5%) compared to the alpha-isomer (34.5%). nih.gov However, volatilization from plant surfaces can be more significant than from soil. nih.gov

Once in the atmosphere, this compound can undergo long-range transport, leading to its presence in remote areas far from its original application sites, including the Arctic. nih.govipen.org The atmospheric half-life of this compound has been reported to be greater than 15 days. pops.int

Deposition from the atmosphere, through both wet (rain and snow) and dry processes, is a key mechanism for the entry of this compound into aquatic and terrestrial ecosystems. nih.gov In a study in the Chesapeake Bay region, the estimated wet deposition for this compound was 2.7 ± 0.3 kg/year . nih.gov In Sweden, this compound was the dominant form found in deposition samples. diva-portal.org Snowpack in remote alpine and Arctic regions has also been found to contain this compound, with deposition rates ranging from <0.003 to 0.2 pg cm⁻² per year on the Devon Ice Cap in Canada. nih.govresearchgate.net

Table 2: Atmospheric Deposition of this compound

| Location | Matrix | Deposition Rate/Concentration | Citation |

|---|---|---|---|

| Choptank River watershed, Chesapeake Bay | Wet Deposition | 2.7 ± 0.3 kg/year | nih.gov |

| Vavihill, Sweden (2004) | Deposition | 0.68 µg/m² | diva-portal.org |

| Vavihill, Sweden (2005) | Deposition | 0.23 µg/m² | diva-portal.org |

| Devon Ice Cap, Canada | Snow Core | <0.003 to 0.2 pg cm⁻² per year | researchgate.net |

Aquatic Fate and Distribution of this compound (e.g., Water Column, Sediment Interactions, Runoff)

This compound, along with its alpha isomer, enters aquatic systems primarily through agricultural runoff, spray drift, and atmospheric deposition. cdc.gov Once in the water, its fate is governed by several processes, including partitioning between the water column and sediment, hydrolysis, and transport.

Water Column and Sediment Interactions: this compound is a hydrophobic compound, meaning it has a low solubility in water and a tendency to adsorb to particulate matter and sediment. researchgate.netnih.gov The log Koc (organic carbon-water (B12546825) partition coefficient) for this compound is approximately 4.3, indicating a strong affinity for sediment. researchgate.netnih.gov This leads to a significant portion of this compound in aquatic environments being associated with sediments over time. researchgate.netamap.no Studies have shown that this compound can be more enriched in sediment pore water compared to the alpha-isomer, which may imply that the alpha-isomer has a greater potential for transport within the water column. amap.no Remobilization experiments have indicated that alpha-endosulfan is more easily desorbed from sediments than the beta-isomer. amap.no The persistence of this compound is often greater in sediment compared to the water column, where degradation processes like hydrolysis can be more rapid. researchgate.net

Runoff: Agricultural runoff is a major pathway for this compound to enter surface waters. cdc.govscispace.com Following rainfall events, this compound applied to crops can be transported, either dissolved in the water or adsorbed to soil particles, into nearby streams, rivers, and lakes. nih.gov Studies have detected this compound in runoff water and suspended particles following rainfall in agricultural areas. For instance, after a significant rainfall event in an agricultural region of Argentina, this compound concentrations of up to 318 µg/kg were measured in suspended-particle samples. nih.gov The amount of this compound lost through runoff is influenced by factors such as the timing and intensity of rainfall after application, soil type, and farming practices.

Hydrolysis: In the aquatic environment, this compound can undergo hydrolysis, a chemical reaction with water that breaks it down. The rate of hydrolysis is highly dependent on the pH of the water. In alkaline waters (high pH), hydrolysis is a dominant degradation process, with the half-life of this compound being significantly shorter than in neutral or acidic waters. researchgate.netnih.goveuropa.eu For example, at a pH of 9 and a temperature of 25°C, the half-life of this compound is reported to be as short as 0.17 days. europa.eu However, in more neutral (pH 7) or acidic (pH 5) conditions, the half-life can extend to 10.7 days and over 200 days, respectively. europa.eu

Terrestrial Distribution and Movement of this compound (e.g., Soil Leaching, Plant Uptake, Foliar Residues)

In the terrestrial environment, the distribution and movement of this compound are influenced by its interaction with soil, its potential for uptake by plants, and its persistence on plant surfaces.

Soil Leaching: this compound, along with its alpha isomer, exhibits limited mobility in soil. nih.gov This is due to its high organic carbon partition coefficient (Koc), with measured values for the beta-isomer being around 13,500 mL/g, indicating strong adsorption to soil organic matter. nih.gov Consequently, this compound tends to be retained in the upper layers of the soil, and leaching into groundwater is not considered a major transport pathway. cdc.govnih.gov Field studies have confirmed this, showing that the majority of endosulfan residues remain in the top 0-15 cm of soil, with very little (<2%) being recovered in leachate. cdc.govnepc.gov.au The persistence of this compound in soil can be significant, with some studies reporting a much longer half-life for the beta-isomer compared to the alpha-isomer. inchem.org For instance, one study noted that this compound could be detected in soil for up to 238 days, while the alpha-isomer was detectable for a much shorter period. nih.gov

Plant Uptake: Endosulfan can be absorbed from the soil by plants, with the extent of uptake varying by plant species. mdpi.com Studies have shown that endosulfan residues in the soil can be transferred to agricultural products. mdpi.com The concentration in crops is generally a fraction of the soil concentration, with leafy vegetables showing uptake ranging from 1.3% to 4.7% of the soil concentration. mdpi.com Research on ginseng has demonstrated that this compound is taken up from the soil, and the application of biochar can reduce this uptake. mdpi.com Another study on lettuce indicated that a plant uptake model could satisfactorily predict the uptake of this compound from the soil. researchgate.net

Foliar Residues: When applied directly to crops, this compound can persist on plant foliage. nih.gov The dissipation of these foliar residues is influenced by environmental factors such as temperature and sunlight. ipen.org Studies have shown that a significant portion of applied endosulfan can be lost from plant leaves through volatilization, with one study noting an 89% loss from cotton foliage over 48 hours at 40°C. ipen.org The dissipation of foliar residues often follows a biphasic pattern, with an initial rapid decline followed by a slower dissipation phase. nih.gov Research on various crops, including melon, grape, peach, tomato, and pepper, has demonstrated this biphasic dissipation behavior for endosulfan. nih.gov In a study on rice, foliar parts showed maximum concentrations of 40.6 mg/kg for this compound. nih.govresearchgate.net

Bioaccumulation and Biomagnification Potentials of this compound in Ecological Food Webs

Bioconcentration Factors of this compound in Aquatic Biota (e.g., Fish, Invertebrates, Algae)

Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to waterborne chemical. The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic life. This compound, due to its hydrophobic nature, has a significant potential for bioconcentration. cseindia.org

Fish: Numerous studies have investigated the BCF of endosulfan in fish, with values varying considerably among species. Reported BCF values for total endosulfan (alpha, beta, and sulfate) in fish range from approximately 20 to as high as 11,600 L/kg wet weight, although some of the higher values are considered to have high uncertainty. cseindia.orgpops.int More reliable studies suggest a BCF range for fish is between 1,000 and 3,000. cseindia.orgpops.int For example, a BCF of 1,146 was reported for sheepshead minnow (for α- and β-isomers) and 2,755 for striped mullet (for α- and β-isomers and endosulfan sulfate). nih.gov

Invertebrates: The bioconcentration of this compound in aquatic invertebrates generally appears to be lower than in fish. pops.int Experimental BCF values for invertebrates such as shrimp, mussels, oysters, and clams have been reported to range from 12 to 600. nih.govcseindia.org

Algae: Algae can also bioconcentrate endosulfan. One study determined an average BCF of 2,682 (dry weight) for the freshwater green algae Chlorella vulgaris. cseindia.org

Table 1: Bioconcentration Factors (BCF) of Endosulfan in Aquatic Biota

| Organism Type | Species | BCF Value (L/kg wet wt.) | Endosulfan Form | Source |

|---|---|---|---|---|

| Fish | Striped mullet (Mugil cephalus) | 2,755 | α, β, and sulfate | nih.gov |

| Fish | Sheepshead minnow (Cyprinodon variegatus) | 1,146 | α and β | nih.gov |

| Invertebrate | Various (shrimp, mussel, oyster, clam) | 12 - 600 | Not specified | nih.govcseindia.org |

| Algae | Green algae (Chlorella vulgaris) | 2,682 (dry weight) | Not specified | cseindia.org |

Bioaccumulation Studies of this compound in Terrestrial Organisms

While much of the focus has been on aquatic systems, there is evidence that this compound also bioaccumulates in terrestrial organisms. rapaluruguay.org The mechanisms and potential for accumulation in air-breathing animals can differ from those in aquatic, water-respiring organisms. apvma.gov.au The octanol-air partition coefficient (Koa) is considered a key parameter for assessing the biomagnification potential in terrestrial food chains. cseindia.orgapvma.gov.au Endosulfan isomers have a high log Koa, suggesting a potential for biomagnification in air-breathing organisms. cseindia.orgapvma.gov.au

Research has shown that this compound can be found in a variety of terrestrial wildlife. cseindia.org Modeling studies based on these properties predict that this compound has the potential to biomagnify in terrestrial food webs. rapaluruguay.orgpops.int For example, one model predicted biomagnification factors (BMFs) for this compound ranging from 2.5 for terrestrial herbivores to 28 for terrestrial carnivores. cseindia.orgpops.int Field studies have detected endosulfan in terrestrial animals, providing real-world evidence of its bioaccumulation. apvma.gov.au

Trophic Transfer and Biomagnification Assessment of this compound in Apex Predators

Trophic transfer is the movement of contaminants through a food web. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in the food chain. For this compound, the potential for biomagnification appears to be more significant in terrestrial food chains than in aquatic ones. apvma.gov.aupan-germany.org

In aquatic food webs, endosulfan is not expected to biomagnify appreciably. rapaluruguay.orgpan-germany.org While it does bioconcentrate in aquatic organisms, the evidence does not suggest a significant increase in concentrations up the food chain to apex aquatic predators. pops.int

Conversely, in terrestrial food webs, modeling studies strongly suggest that this compound has the potential to biomagnify, particularly in air-breathing apex predators. cseindia.orgapvma.gov.au A model of a lichen-caribou-wolf food chain predicted BMFs for this compound in wolves ranging from 5.3 to 39.8, depending on the age of the wolf. cseindia.orgrapaluruguay.org This is attributed to the high log Koa of this compound, which leads to slower respiratory elimination in air-breathing animals. pan-germany.org The detection of endosulfan in the tissues of apex predators in remote regions like the Arctic and Antarctic, such as in the blubber of minke whales and the liver of northern fulmars, further supports the potential for long-range transport and bioaccumulation in top predators. apvma.gov.aupops.int

Table 2: Predicted Biomagnification Factors (BMF) for this compound in a Terrestrial Food Chain

| Organism | Trophic Level | Predicted BMF Range | Source |

|---|---|---|---|

| Terrestrial Herbivores | Herbivore | 2.5 | cseindia.orgpops.int |

| Terrestrial Carnivores | Carnivore | 28 | cseindia.orgpops.int |

| Wolf (Canis lupus) | Apex Predator | 5.3 - 39.8 | cseindia.orgrapaluruguay.org |

Influencing Factors on Bioaccumulative and Biomagnifying Dynamics of this compound

Several factors influence the bioaccumulation and biomagnification of this compound in the environment.

Chemical Properties: The physicochemical properties of this compound, particularly its hydrophobicity (log Kow) and its octanol-air partition coefficient (log Koa), are primary drivers of its bioaccumulative behavior. cseindia.org A high log Kow contributes to its bioconcentration in aquatic organisms, while a high log Koa is linked to its potential for biomagnification in terrestrial food chains. cseindia.orgapvma.gov.au

Trophic Level and Diet: The position of an organism in the food web directly impacts its exposure and potential for biomagnification. amap.no Apex predators in terrestrial food chains are predicted to have the highest concentrations due to consuming contaminated prey. cseindia.orgapvma.gov.au

Environmental Conditions: Factors such as temperature can influence bioaccumulation. nih.gov For example, endosulfan appears to be more bioaccumulative in colder Arctic ecosystems compared to warmer climates. ipen.org The pH of water can affect the persistence of this compound through hydrolysis, thereby influencing its availability for uptake by aquatic organisms. europa.eu

Species-Specific Factors: Biological characteristics of different species, such as their lipid content, feeding habits, and respiratory mechanisms (air-breathing vs. water-respiring), all influence the extent of bioaccumulation. cseindia.orgpops.intapvma.gov.au

Ecotoxicological Assessments of Beta Endosulfan on Ecosystems

Acute and Chronic Ecotoxicity of Beta-Endosulfan in Aquatic Organisms

Fish Sensitivity and Lethality Endpoints (LC50, NOEC) to this compound and Metabolites

This compound, a stereoisomer of the organochlorine insecticide endosulfan (B1671282), demonstrates significant toxicity to a wide range of fish species. The 96-hour median lethal concentration (LC50), a standard measure of acute toxicity, for this compound in three freshwater fish species ranges from 6.6 to 8.8 µg/L. waterquality.gov.au This is generally considered to be less toxic than its counterpart, alpha-endosulfan. europa.euresearchgate.net For comparison, technical grade endosulfan, which is a mixture of both isomers, has a 96-hour LC50 for 42 fish species ranging from 0.1 to 63.0 µg/L. waterquality.gov.au

The primary and most toxic metabolite of both alpha- and this compound is endosulfan sulfate (B86663). researchgate.netospar.org This metabolite is persistent in the environment and accumulates in the liver and kidneys of aquatic organisms. researchgate.netapvma.gov.au Studies have shown that endosulfan sulfate has a similar toxicity to fish as the parent compound. ospar.org One study comparing the acute toxicity of endosulfan and endosulfan sulfate in bluegill sunfish found them to be about equally toxic. pops.int

Chronic exposure to low concentrations of this compound can also have significant adverse effects on fish. The No Observed Effect Concentration (NOEC) is a key endpoint for assessing chronic toxicity. For technical endosulfan, a 6-day NOEC for mortality of eggs from hatch in the Australian crimson-spotted rainbowfish (Melanotaenia fluviatilis) was reported as 6.8 µg/L. waterquality.gov.au In a 260-day full life-cycle study with the fathead minnow (Pimephales promelas), the NOEC for technical endosulfan was determined to be 0.056 µg/L. ccme.ca

Table 1: Acute and Chronic Toxicity of Endosulfan Isomers and Metabolites to Fish

| Compound | Species | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| This compound | 3 Freshwater Species | 96 hours | LC50 | 6.6 - 8.8 | waterquality.gov.au |

| Technical Endosulfan | 42 Freshwater Species | 96 hours | LC50 | 0.1 - 63.0 | waterquality.gov.au |

| Technical Endosulfan | Melanotaenia fluviatilis | 6 days | NOEC (egg mortality) | 6.8 | waterquality.gov.au |

| Technical Endosulfan | Pimephales promelas | 260 days | NOEC | 0.056 | ccme.ca |

| Endosulfan Sulfate | Cyprinus carpio | - | - | Similar to parent | ospar.org |

| Endosulfan Sulfate | Bluegill Sunfish | - | Acute Toxicity | Similar to parent | pops.int |

Invertebrate Responses and Sublethal Effects (e.g., Gammarus kischineffensis, Daphnia magna)

Aquatic invertebrates exhibit a wide range of sensitivities to this compound. For the freshwater amphipod Gammarus kischineffensis, the 96-hour LC50 for commercial-grade endosulfan was determined to be 1.861 µg/L, indicating high toxicity. nih.gov Sublethal exposure of G. kischineffensis to endosulfan resulted in significant histopathological damage to the gill tissues, including hypertrophy of pillar cells and infiltration of hemocytes. nih.govmdpi.com

The water flea, Daphnia magna, is a standard model organism for ecotoxicological studies. The 48-hour LC50 for technical endosulfan in Daphnia species ranges from 62 to 740 µg/L. europa.eu Sublethal effects of endosulfan on Daphnia magna include impacts on reproduction and molting. rapaluruguay.org A 21-day NOEC for reproduction in Daphnia magna exposed to technical endosulfan has been reported as 63 µg/l. pops.int The metabolite, endosulfan sulfate, has also been shown to interfere with reproduction in D. magna, causing a significant decrease in the number of offspring. rapaluruguay.org Furthermore, exposure to sublethal concentrations of endosulfan can reduce the filtration and ingestion rates of Daphnia magna, with calculated EC50 values (the concentration causing a 50% reduction in effect) of 0.44 mg/L for filtration and 0.61 mg/L for ingestion. nih.gov

Table 2: Ecotoxicity of Endosulfan to Aquatic Invertebrates

| Species | Compound | Exposure Duration | Endpoint | Concentration | Reference |

| Gammarus kischineffensis | Commercial Endosulfan | 96 hours | LC50 | 1.861 µg/L | nih.gov |

| Daphnia magna | Technical Endosulfan | 48 hours | LC50 | 62 - 740 µg/L | europa.eu |

| Daphnia magna | Technical Endosulfan | 21 days | NOEC (reproduction) | 63 µg/L | pops.int |

| Daphnia magna | Endosulfan | 5 hours | EC50 (filtration rate) | 0.44 mg/L | nih.gov |

| Daphnia magna | Endosulfan | 5 hours | EC50 (ingestion rate) | 0.61 mg/L | nih.gov |

| Daphnia magna | Endosulfan Sulfate | - | Sublethal | Decreased offspring | rapaluruguay.org |

Algal Growth Inhibition and Primary Productivity Impacts of this compound

This compound can adversely affect primary producers in aquatic ecosystems, such as algae. Studies have shown that endosulfan inhibits the growth of various algal species. For the marine diatom Chaetoceros sp., the 48-hour 50% inhibitory concentration (IC50) for endosulfan was 21.9 µg/L. tandfonline.com For the green alga Nannochloropsis sp., the 48-hour IC50 was 45.8 µg/L. tandfonline.com Exposure to endosulfan has been shown to cause a significant decrease in the productivity of natural phytoplankton communities. tandfonline.com

In addition to growth inhibition, endosulfan exposure can lead to a reduction in photosynthetic pigments like chlorophyll-a and carotenoids, as well as a decrease in the oxygen production rate of microalgae. tandfonline.com For instance, the oxygen production rate of Chaetoceros sp. was significantly reduced after exposure to 100 µg/L of endosulfan. tandfonline.com

Biochemical and Physiological Alterations in Aquatic Species (e.g., Oxidative Stress, Enzyme Inhibition)

Exposure to this compound can induce a range of biochemical and physiological changes in aquatic organisms, often indicative of stress and cellular damage. One of the key mechanisms of endosulfan toxicity is the induction of oxidative stress. researchgate.netpops.int This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the organism. researchgate.net Endosulfan and its toxic metabolite, endosulfan sulfate, are known to be pro-oxidants, leading to damage of antioxidant enzymes and promoting lipid peroxidation. researchgate.net Increased lipid peroxidation has been observed in the liver, kidney, and gills of freshwater fish exposed to endosulfan. ispub.com

Enzyme inhibition is another significant sublethal effect. Endosulfan has been reported to decrease the activities of several enzymes in fish, including cytoplasmic malate (B86768) dehydrogenase, mitochondrial malate dehydrogenase, and lactate (B86563) dehydrogenase in the liver and muscle. besjournal.com It can also inhibit acetylcholinesterase activity in the brain and plasma of fish. nih.gov Furthermore, exposure to endosulfan can lead to alterations in protein and glycogen (B147801) content in various tissues of fish. besjournal.com In the catfish Clarias batrachus, endosulfan exposure led to a decrease in RNA and protein content in the brain, liver, and skeletal muscle. besjournal.comresearchgate.net

Ecotoxicity of this compound in Terrestrial Systems

Impacts of this compound on Soil Microbial Communities and Function

This compound can have detrimental effects on soil microbial communities, which are vital for soil health and nutrient cycling. Studies have shown that endosulfan treatment in agricultural fields can lead to a significant decrease in the population of certain beneficial soil bacteria. For example, in cotton fields in India, endosulfan application resulted in a 60.5% decrease in the population of actinomycetes ten days after treatment. rapaluruguay.org Actinomycetes play a crucial role in the decomposition of organic matter and the formation of humus. rapaluruguay.org

Effects of this compound on Terrestrial Invertebrates (e.g., Earthworms, Insects)

This compound, a stereoisomer of the organochlorine insecticide endosulfan, poses a significant toxicological threat to terrestrial invertebrates, which are crucial for soil health and ecosystem functioning. Studies have demonstrated its detrimental effects on various organisms, including earthworms and a range of insects.

Earthworms:

Research has shown that endosulfan is toxic to earthworms. For instance, studies on Eisenia fetida have investigated its toxicity and metabolic effects. When exposed to endosulfan, earthworms can metabolize it into endosulfan sulfate, a persistent and equally toxic compound, thereby contributing to prolonged toxicity in the soil. scirp.org One study highlighted the acute toxicity of α-endosulfan to the earthworm Eisenia fetida, with a determined LC₅₀ value of 9.7 mg/kg in artificial soil conditions. mdpi.com While this study focused on the alpha isomer, the general toxicity of endosulfan to earthworms is a significant concern. Another study on Eisenia foetida revealed that exposure to endosulfan negatively impacted growth and reproduction. bbrc.in The use of endosulfan has been observed to cause the death of earthworms. ipen.org

Insects:

This compound is effective against a wide array of insects, acting as a contact and stomach poison. pops.int It is used to control pests such as cabbage worms, whiteflies, leafhoppers, and aphids. byjus.com However, its lack of specificity means it can also harm beneficial insects. byjus.comwikipedia.org While it is considered moderately toxic to honeybees, it is generally less so than organophosphate insecticides. byjus.comwikipedia.org The neurotoxic effects of endosulfan are a primary mechanism of its insecticidal action, leading to overstimulation of the central nervous system. orst.edu

A study on the aphid Aphis glycines showed that sublethal concentrations of beta-cypermethrin, another insecticide, affected life history traits, including a shorter oviposition period and reduced adult longevity. researchgate.net While this study was not on this compound, it illustrates the potential for sublethal effects of insecticides on insect populations.

The following table summarizes the effects of endosulfan on select terrestrial invertebrates:

| Organism | Compound | Observed Effects | Reference |

| Earthworm (Eisenia fetida) | Endosulfan | Metabolized to endosulfan sulfate, contributing to prolonged soil toxicity. | scirp.org |

| Earthworm (Eisenia fetida) | α-Endosulfan | Acute toxicity with an LC₅₀ of 9.7 mg/kg in artificial soil. | mdpi.com |

| Earthworm (Eisenia foetida) | Endosulfan | Negative impacts on growth and reproduction. | bbrc.in |

| Various Pest Insects | Endosulfan | Used as a contact and stomach poison for control. | pops.int |

| Honeybees | Endosulfan | Moderately toxic. | byjus.comwikipedia.org |

Avian and Mammalian Wildlife Responses to this compound Exposure

This compound exposure elicits a range of adverse responses in both avian and mammalian wildlife, primarily targeting the nervous system and other vital organs.

Avian Wildlife:

Endosulfan is recognized as being highly to moderately toxic to bird species. orst.edu Lethal dose (LD50) values have been reported for various bird species, including mallards and pheasants. orst.edu Symptoms of acute oral exposure in male mallards can appear rapidly and include wings crossed high over their back, tremors, falling, and other neurological signs. orst.edu

Sublethal effects are also a significant concern. Dietary exposure in Japanese quail has been shown to cause lethargy, weakness, and diarrhea. scialert.net Studies on female Japanese quails experimentally fed endosulfan revealed mild depression to nervous excitation, delayed onset of crowing, and significantly lower feed intake, blood cell counts, and serum total proteins. als-journal.com Furthermore, endosulfan exposure in chicks has been linked to a decrease in T and B lymphocytes and total leukocytes, indicating immunosuppressive effects. scialert.net

The risk to birds is heightened by the consumption of contaminated food sources, such as insects that have been killed by the pesticide. als-journal.com

Mammalian Wildlife:

In mammals, endosulfan is a potent neurotoxin, capable of causing a variety of neurological effects, including hyperactivity, convulsions, tremors, and lack of coordination. byjus.com It is known to be highly toxic via oral and dermal routes. orst.edu The primary targets of endosulfan's systemic toxicity are the liver and kidneys, but it can also lead to hematological and respiratory issues. pops.intrapaluruguay.org

Studies in rats have demonstrated that endosulfan can cause abnormalities in bone development in offspring. orst.edu Furthermore, it is considered a potential endocrine disruptor, which can lead to reproductive and developmental problems. byjus.comwikipedia.org For instance, it has been shown to act as an antiandrogen in animals. wikipedia.org In female rats, a single gavage dose of this compound resulted in lung congestion at lethal dose levels. nih.gov

The following table provides a summary of the observed effects of endosulfan on avian and mammalian wildlife:

| Organism | Compound | Observed Effects | Reference |

| Mallards | Endosulfan | Acute oral toxicity, neurological symptoms (tremors, falling). | orst.edu |

| Japanese Quail | Endosulfan | Lethargy, weakness, diarrhea, depression, nervous excitation, reduced feed intake, altered blood parameters. | scialert.netals-journal.com |

| Chicks | Endosulfan | Immunosuppression (decreased lymphocytes). | scialert.net |

| Rats | Endosulfan | Bone development abnormalities in offspring, lung congestion (this compound). | orst.edunih.gov |

| General Mammals | Endosulfan | Neurotoxicity, liver and kidney damage, potential endocrine disruption. | pops.intbyjus.comwikipedia.orgrapaluruguay.org |

Comparative Ecotoxicological Profiles of this compound, Alpha-Endosulfan, and Endosulfan Sulfate

The ecotoxicological impact of endosulfan is complex, involving the parent isomers, alpha-endosulfan and this compound, and their primary degradation product, endosulfan sulfate. These three compounds exhibit differences in their toxicity and environmental persistence.

Toxicity Comparison:

Generally, alpha-endosulfan is considered to be more toxic than this compound. orst.edu Some studies have indicated that the alpha-isomer is about three times as toxic as the beta-isomer. cdc.gov Research on aquatic invertebrates has shown alpha-endosulfan to be significantly more toxic than this compound to organisms like Daphnia magna and Hyalella azteca. researchgate.net Specifically, alpha-endosulfan was found to be approximately 1.3 times more toxic to Daphnia and 58 times more toxic to Hyalella than the beta-isomer. researchgate.net

Endosulfan sulfate, the main metabolite of both alpha- and this compound, is considered to be of comparable toxicity to the parent isomers. cseindia.orgepa.gov This means that the degradation of endosulfan in the environment does not necessarily lead to a reduction in its immediate toxic threat. The persistence of endosulfan sulfate further complicates its ecotoxicological profile.

However, some studies have shown nuances in this toxicity profile. For example, one study on human HepG2 cells suggested that this compound might have a stronger genotoxic effect than alpha-endosulfan in vitro. researchgate.net

Persistence and Environmental Fate:

While alpha-endosulfan is more toxic, it tends to degrade faster in the environment compared to this compound. cseindia.org Conversely, this compound is slightly more persistent in aquatic environments. waterquality.gov.au Endosulfan sulfate is significantly more persistent than both parent isomers, with a half-life that can be two or more times longer. epa.gov The combined persistence of alpha-endosulfan, this compound, and endosulfan sulfate can range from 9 months to 6 years in soil. epa.gov

The following table provides a comparative overview of the ecotoxicological properties of the three compounds:

| Property | Alpha-Endosulfan | This compound | Endosulfan Sulfate | Reference |

| Relative Toxicity | More toxic than beta-isomer. orst.eduresearchgate.net | Less toxic than alpha-isomer. orst.eduresearchgate.net | Toxicity comparable to parent isomers. cseindia.orgepa.govpops.int | |

| Persistence | Degrades faster than beta-isomer. cseindia.org | More persistent than alpha-isomer. waterquality.gov.au | More persistent than both parent isomers. epa.gov | |

| Genotoxicity (in vitro) | Less genotoxic than beta-isomer on HepG2 cells. researchgate.net | More genotoxic than alpha-isomer on HepG2 cells. researchgate.net | - |

The distinct yet interconnected ecotoxicological profiles of alpha-endosulfan, this compound, and endosulfan sulfate highlight the multifaceted environmental risk posed by the use of endosulfan. The higher toxicity of the alpha-isomer is somewhat offset by its faster degradation, while the greater persistence of the beta-isomer and the equally toxic and highly persistent endosulfan sulfate contribute to a prolonged period of potential harm to ecosystems.

Human Health Toxicological Profiles and Molecular Mechanisms of Beta Endosulfan

Neurotoxicological Manifestations of Beta-Endosulfan Exposure

Central Nervous System Excitation and Clinical Outcomes (e.g., Seizures, Tremors)

This compound is recognized as a potent central nervous system (CNS) stimulant, with acute poisoning leading to a range of neurotoxic effects. inchem.org The primary clinical manifestations of exposure include hyperactivity, tremors, and convulsions. scielo.br In cases of acute poisoning in humans, symptoms can rapidly progress to include focal myoclonic seizures and generalized tonic-clonic seizures. mdpi.com These seizures can be sudden in onset, particularly after a significant overdose, and may recur over several days following the initial exposure. inchem.org

Other neurological symptoms associated with this compound poisoning include headache, dizziness, confusion, lack of coordination, and staggering. scielo.brmdpi.com In severe instances, these symptoms can be accompanied by coma. inchem.org Animal studies have corroborated these findings, demonstrating that exposure to endosulfan (B1671282) can lead to hyperexcitability, fine tremors, and tonic-clonic convulsions. nih.gov For instance, rats exposed to aerosolized technical endosulfan exhibited trembling and ataxia. nih.gov The neurotoxic effects of this compound are a primary concern for human health, as even low doses can induce convulsions that may lead to brain damage. scielo.br

Mechanisms of Neurotoxicity of this compound (e.g., GABA-gated Chloride Channel Antagonism)

The primary mechanism underlying the neurotoxicity of this compound is its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel. mdpi.comwikipedia.orgherts.ac.ukherts.ac.uk GABA is the main inhibitory neurotransmitter in the mammalian central nervous system. scielo.br When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. mdpi.com This hyperpolarizes the cell membrane, reducing neuronal excitability. mdpi.com

This compound disrupts this process by binding to the picrotoxin-binding site within the chloride channel of the GABA-A receptor complex. scielo.brsrce.hr This action blocks the influx of chloride ions, thereby inhibiting the inhibitory effect of GABA. mdpi.com The resulting decrease in GABAergic inhibition leads to a state of uncontrolled neuronal stimulation and hyperexcitation, which manifests as seizures and tremors. mdpi.compops.int

In addition to its effects on the GABA system, this compound may also contribute to neurotoxicity through other mechanisms. It has been shown to inhibit Ca2+- and Mg2+-ATPases, which are crucial for maintaining calcium homeostasis in neurons. mdpi.com Inhibition of these enzymes leads to an accumulation of intracellular calcium, which can cause an excessive release of excitatory neurotransmitters, further contributing to the hyperexcitability of the nervous system. mdpi.com Some research also suggests that oxidative stress may play a role in the acute neurotoxicity of endosulfan. srce.hr

Endocrine Disrupting Potentials of this compound

Estrogenic and Anti-Androgenic Activities of this compound

This compound is recognized as an endocrine-disrupting chemical with the potential to interfere with the normal functioning of the hormonal system. wikipedia.org It exhibits both weak estrogenic and anti-androgenic activities. wikipedia.orgfrontiersin.orgnih.gov

As a xenoestrogen, this compound can mimic or enhance the effects of estrogen. wikipedia.org Studies have shown that both alpha- and this compound can induce the proliferation of MCF-7 human breast cancer cells, an estrogen-dependent effect. nih.gov However, its binding affinity for the estrogen receptor (ER) is significantly lower than that of the natural hormone, 17β-estradiol. nih.gov While some studies have observed modest agonist activity at ERα and antagonist activity at ERβ, this compound is not primarily considered a direct ER agonist. nih.gov Instead, it may exert its estrogenic effects by modulating the expression of ER transcripts. nih.gov

In addition to its estrogenic potential, this compound has demonstrated anti-androgenic properties. frontiersin.org Numerous studies have indicated that endosulfan can act as an anti-androgen in animals. wikipedia.org This anti-androgenic activity can interfere with the development and function of androgen-regulated tissues.

Alterations in Hormonal Homeostasis and Receptor Binding

Exposure to this compound can lead to significant alterations in hormonal balance and receptor interactions. Studies in adult mice have revealed that this compound exposure can cause a notable disturbance in the testes, leading to significantly higher testosterone (B1683101) levels compared to other forms of endosulfan. nih.gov This suggests a direct impact on steroidogenesis.

The endocrine-disrupting effects of this compound are further evidenced by its ability to bind to hormone receptors, albeit with lower affinity than endogenous hormones. In competitive binding assays, endosulfan isomers have shown the ability to bind to the human progesterone (B1679170) receptor, though with a much lower affinity than progesterone. pops.int Similarly, while endosulfan can bind to the estrogen receptor, its binding potency is several orders of magnitude lower than that of estradiol. pops.intpops.int

Despite the lower binding affinity, exposure to environmentally relevant concentrations of endosulfan has been found to affect gene expression in female rats in a manner similar to estrogen. wikipedia.org This indicates that even at low levels, this compound can disrupt normal hormonal signaling pathways.

Modulations of Cytochrome P450 Enzymes by this compound

This compound has been shown to modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds, including steroid hormones. researchgate.netmdpi.com The induction or inhibition of these enzymes can have significant impacts on hormonal homeostasis.

Research has demonstrated that endosulfan can induce the expression of CYP2B6 and CYP3A4, primarily through the activation of the pregnane (B1235032) X receptor (PXR). researchgate.net In vitro studies using human hepatocytes have shown that endosulfan-alpha can significantly elevate the protein levels of CYP2B6 and CYP3A4. researchgate.net This induction of CYP enzymes can lead to an increased metabolism and clearance of their substrates, which may include endogenous hormones like testosterone. researchgate.net

Studies in zebrafish have also shown that exposure to endosulfan leads to a marked induction of CYP and glutathione (B108866) S-transferases (GST) enzymes in the liver. nih.gov The modulation of these enzyme systems highlights a key mechanism through which this compound can exert its toxic effects and disrupt endocrine function.

Interactive Data Tables

Table 1: Neurotoxic Effects of this compound

| Effect | Description | Supporting Evidence |

| CNS Excitation | Hyperactivity, tremors, convulsions | inchem.orgscielo.br |

| Seizures | Focal myoclonic and generalized tonic-clonic seizures | mdpi.com |

| Other Neurological Symptoms | Headache, dizziness, confusion, ataxia | scielo.brmdpi.com |

| Mechanism | GABA-gated chloride channel antagonism | mdpi.comwikipedia.orgherts.ac.ukherts.ac.ukscielo.brsrce.hr |

| Secondary Mechanism | Inhibition of Ca2+- and Mg2+-ATPases | mdpi.com |

Table 2: Endocrine Disrupting Activities of this compound

| Activity | Description | Supporting Evidence |

| Estrogenic Activity | Weakly mimics or enhances the effects of estrogen | wikipedia.orgnih.gov |

| Anti-Androgenic Activity | Interferes with androgen-regulated tissue development | wikipedia.orgfrontiersin.org |

| Hormonal Alterations | Increased testosterone levels in mice | nih.gov |

| Receptor Binding | Binds to estrogen and progesterone receptors with low affinity | pops.intpops.int |

| CYP Enzyme Modulation | Induces CYP2B6 and CYP3A4 expression | researchgate.net |

Reproductive and Developmental Toxicities Linked to this compound

This compound, as a component of the widely used organochlorine pesticide endosulfan, has been linked to significant reproductive and developmental toxicities. As an endocrine-disrupting chemical (EDC), it can interfere with hormonal systems, leading to adverse outcomes in both male and female reproductive health and fetal development. frontiersin.orgpops.int

Exposure to endosulfan has been demonstrated to cause substantial harm to the male reproductive system. Studies in animal models show that it acts as an anti-androgen and can induce testicular atrophy, disrupt spermatogenesis, and trigger the death of germ cells. mdpi.comresearchgate.net

Research indicates that endosulfan exposure leads to a notable decrease in testicular weight and sperm count, which are key indicators of male fertility. researchgate.netmaxwellsci.com Histopathological examinations of testes in exposed mice revealed severe effects, including the degeneration of basal germinal epithelial cells and degradation of the interstitial matrix. frontiersin.org In rats, endosulfan exposure resulted in the degeneration of seminiferous tubule epithelium, testicular necrosis, and in some cases, complete absence of sperm production (aspermatogenesis). pops.int The damage to the testes leads to both qualitative and quantitative defects in the process of sperm formation (spermatogenesis). researchgate.net

| Effect | Organism/Model | Key Findings | Reference |

|---|---|---|---|

| Testicular Atrophy & Morphology | Mice | Exposure resulted in extensive damage to testes, death of testicular-cell populations, and testicular atrophy. Histopathological studies showed vacuole degeneration of basal germinal epithelial cells. | frontiersin.orgresearchgate.net |

| Spermatogenesis | Rats & Guinea Pigs | Caused degeneration of seminiferous tubule epithelium, altered spermatogenesis, and aspermatogenesis. Significantly reduced sperm count. | pops.intmaxwellsci.com |

| Germ Cell Apoptosis | Rats | Induces apoptosis in Sertoli cells via a mitochondria-mediated pathway, linked to increased reactive oxygen species (ROS). | mdpi.com |

| Fertility | Mice | A significant increase in infertility (30%–55%) was observed in male mice after exposure. | frontiersin.org |

The female reproductive system is also a target of this compound's toxic effects. Exposure has been associated with ovarian regression, alterations in follicular maturation, and disruptions to the ovarian cycle, contributing to increased infertility. frontiersin.org

Studies in mice have shown that endosulfan administration leads to a significant decrease in the number of healthy ovarian follicles at various stages of development, including primordial, primary, growing, and mature Graafian follicles. frontiersin.orgcabidigitallibrary.org Concurrently, there is a significant increase in the number of atretic (degenerating) follicles. cabidigitallibrary.org In zebrafish, atretic follicles were detected in groups treated with β-endosulfan, showing degenerative changes like decreased vitellogenesis (yolk formation). oup.com

Histological examination of ovaries from exposed mice revealed degenerated germinal epithelium and a reduced number of corpora lutea, which are crucial for maintaining pregnancy. researchgate.net The diameters of Graafian follicles and the oocytes within them were also significantly reduced. cabidigitallibrary.org These structural and cellular damages disrupt normal ovarian function and can impair fertility. frontiersin.orgcabidigitallibrary.org

| Effect | Organism/Model | Key Findings | Reference |

|---|---|---|---|

| Ovarian Follicle Development | Mice | Significant decrease in the number of primordial, primary, growing, and Graafian follicles. Reduction in the diameter of Graafian follicles and their oocytes. | cabidigitallibrary.org |

| Follicular Atresia | Mice & Fish | Significant increase in the number of atretic follicles. Atresia disrupted the estrous cycle. | cabidigitallibrary.orgbioline.org.br |

| Ovarian Morphology | Mice | Ovaries showed a reduction in the number of mature Graafian follicles and degenerated germinal epithelium. | frontiersin.orgresearchgate.net |

| Fertility | Mice | An increase in infertility (20%–62%) was observed in female mice after exposure. | frontiersin.org |

Prenatal exposure to toxic chemicals like endosulfan is of significant concern because fetal development is a period of high vulnerability. psr.org Endosulfan can cross the placenta, leading to detectable levels in umbilical cord blood, directly exposing the fetus during critical developmental windows. pops.int

Epidemiological studies have suggested a link between endosulfan exposure and adverse birth outcomes. A higher prevalence of birth defects has been reported in children from communities with documented endosulfan exposure. nih.gov While a direct causal link for specific defects can be difficult to establish in human populations, animal studies support the embryotoxic potential of endosulfan, showing effects such as increased fetal resorptions and skeletal variations. pops.int Prenatal exposure to certain pesticides has been associated with a range of birth defects, including those affecting the heart, gastrointestinal tract, and genitourinary system. scielo.org.mxscielo.org.mx

One specific condition linked to prenatal pesticide exposure is cryptorchidism, the failure of one or both testes to descend into the scrotum. scielo.org.mx Exposure to endocrine disruptors during testicular development is a risk factor for this condition. scielo.br Studies in boys from exposed regions have also suggested that endosulfan may delay sexual maturity. nih.govscielo.br

The impact of this compound may extend across generations. When a pregnant individual is exposed, three generations are simultaneously affected: the parent (F0 generation), the fetus (F1 generation), and the germ cells within the fetus that will form the F2 generation. Transgenerational effects are those that persist into the F2 and subsequent generations that were never directly exposed to the initial toxin. nih.gov

Environmental toxicants can induce epigenetic changes (e.g., DNA methylation) in the germline, which can be transmitted to subsequent generations without altering the DNA sequence itself. nih.gov While research specifically detailing the transgenerational inheritance of this compound-induced reproductive toxicity is emerging, the compound's known ability to act as an endocrine disruptor and cause germ cell damage provides a strong basis for concern. pops.intacs.org Studies on other environmental toxicants have demonstrated that exposure can lead to reproductive abnormalities, such as reduced sperm counts and altered ovarian function, in subsequent, unexposed generations. nih.gov The detection of endosulfan in breast milk further highlights a postnatal exposure route for the F1 generation, compounding the potential for long-term health consequences. pops.int

Genotoxic and Carcinogenic Assessments of this compound

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Both alpha- and this compound have been shown to be genotoxic. mdpi.com

Numerous studies have provided evidence that this compound can induce DNA damage. In vitro studies using human hepatoma (HepG2) cells found that while both isomers induced DNA strand breaks, this compound specifically caused a significant increase in sister chromatid exchanges and micronuclei, which are indicators of genetic damage. mdpi.com Further research confirmed that endosulfan and its metabolites can produce concentration-dependent increases in DNA damage in both Chinese hamster ovary (CHO) cells and human lymphocytes. researchgate.netnih.gov

In vivo studies corroborate these findings. Exposure in mice induced DNA damage and mutations in germ cells located in the reproductive organs. frontiersin.org Notably, this DNA damage was found to be persistent, with increased DNA breaks observed in reproductive tissues even eight months after the initial exposure. frontiersin.orgfrontiersin.org The mechanism for this persistence may involve the induction of error-prone DNA repair pathways. frontiersin.org

| Assay/Model | Compound(s) Tested | Key Findings | Reference |

|---|---|---|---|

| Human HepG2 Cells (in vitro) | Alpha- & this compound | Both isomers induced DNA strand breaks. This compound significantly increased sister chromatid exchanges and micronuclei. | mdpi.com |

| Human Lymphocytes & CHO Cells (in vitro) | Endosulfan isomers & metabolites | Produced concentration-dependent increases in DNA damage. | researchgate.netnih.gov |

| Mice (in vivo) | Endosulfan | Induced persistent DNA damage and mutations in germ cells of reproductive organs. Increased DNA breaks were observed 8 months post-exposure. | frontiersin.orgfrontiersin.org |

| Caenorhabditis elegans (in vivo) | Endosulfan isomers & metabolite | Induced germ cell apoptosis, regulated by the DNA damage signal pathway. | acs.org |

Molecular Mechanisms of DNA Damage Response and Repair Pathways

This compound exposure can induce DNA damage through the generation of reactive oxygen species (ROS). oup.comthehindu.com This oxidative stress leads to DNA double-strand breaks (DSBs), which are highly detrimental to genomic integrity. oup.comthehindu.com Studies have shown that while this compound does not directly intercalate with DNA, the resulting ROS production is a primary mechanism of its genotoxicity. oup.com

In response to this damage, cells activate DNA damage response (DDR) pathways. ias.ac.in Research indicates that exposure to endosulfan, including its beta isomer, can alter these repair mechanisms. oup.comthehindu.com While the primary DNA repair pathway, classical non-homologous end joining (NHEJ), is activated, its fidelity is compromised. oup.comthehindu.com Furthermore, endosulfan exposure has been found to promote the use of an alternative, error-prone repair pathway known as microhomology-mediated end joining (MMEJ). oup.comthehindu.comfrontiersin.org This can lead to extensive deletions and other genomic alterations, contributing to genomic instability. thehindu.com

The genotoxic effects of this compound have been observed in various cell types, including human lymphocytes and Chinese hamster ovary (CHO) cells, where it caused concentration-dependent increases in DNA damage. nih.gov

Table 1: Summary of this compound's Effects on DNA Damage and Repair

| Mechanism | Effect of this compound Exposure | Consequence | Supporting Evidence |

|---|---|---|---|

| DNA Damage Induction | Generation of Reactive Oxygen Species (ROS) | Induction of DNA double-strand breaks (DSBs) | oup.comthehindu.com |

| DNA Repair Pathways | Alteration of DNA damage response (DDR) | Compromised fidelity of classical non-homologous end joining (NHEJ) | oup.comthehindu.com |

| Promotion of microhomology-mediated end joining (MMEJ) | Increased genomic instability, deletions, and mutations | oup.comthehindu.comfrontiersin.org |

| Cellular Impact | DNA damage in various cell types | Genotoxicity | nih.gov |

Carcinogenic Potential and Evidence in Laboratory Animals and Human Populations

The carcinogenic potential of this compound remains a subject of investigation, with some studies suggesting a link to cancer development. In laboratory animals, a re-analysis of a National Cancer Institute study on Osborne-Mendel rats indicated that endosulfan induced malignant neoplasms. cseindia.org Other animal studies have shown that long-term exposure can lead to the development of tumors. frontiersin.org

In human populations, epidemiological studies have explored the association between endosulfan exposure and various cancers. Some research has suggested a heightened risk for developing tumors and multiple myeloma in individuals with occupational exposure to endosulfan. frontiersin.org Furthermore, studies have indicated a potential link between endosulfan exposure and an increased risk of developing various cancers over a lifetime. frontiersin.org Specifically, elevated levels of this compound have been detected in the plasma of breast cancer patients compared to healthy individuals. mdpi.com One study also found a higher concentration of endosulfan in breast cancer tissue, particularly in cases with lymph node metastases. mdpi.com However, other studies have not found a conclusive link. For instance, a case-control study on occupational exposure and breast cancer did not show a significantly elevated risk, although the sample size was small. nih.gov

The International Agency for Research on Cancer (IARC) has not classified endosulfan as to its carcinogenicity to humans. cdc.gov

Immunotoxicological Considerations of this compound Exposure

This compound exposure has been shown to have significant immunotoxic effects, suppressing both humoral and cell-mediated immunity. scielo.brpops.int It can lead to a decrease in white blood cell counts and inhibit the migration of leukocytes and macrophages. scielo.brpops.int

Studies in animals have demonstrated that endosulfan can reduce antibody responses and suppress the levels of important cytokines like interferon-gamma (IFN-γ) and interleukin-4 (IL-4). researchgate.net In pregnant rats, endosulfan exposure led to increased production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and TNF-α. thaiscience.info Research has also shown that endosulfan can cause a reduction in serum gamma globulin fractions, which contain immunoglobulins, indicating an immunosuppressive effect. researchtrends.net

Furthermore, endosulfan can induce apoptosis in human peripheral blood mononuclear cells (PBMCs) and deplete glutathione (GSH), a key antioxidant. scielo.br Even at low concentrations, long-term exposure to endosulfan can harm the immune system, potentially leading to immunodeficiency. thaiscience.info

Table 2: Immunotoxic Effects of this compound

| Immune System Component | Effect of this compound Exposure | References |

|---|---|---|

| Cellular Immunity | Decreased white blood cell count, inhibition of leukocyte and macrophage migration. | scielo.brpops.int |

| Humoral Immunity | Reduced antibody responses, decreased serum gamma globulin fractions. | researchgate.netresearchtrends.net |

| Cytokine Production | Suppression of IFN-γ and IL-4; increased IL-1β, IL-6, IL-17, and TNF-α. | researchgate.netthaiscience.info |

| Immune Cells | Induction of apoptosis in peripheral blood mononuclear cells (PBMCs). | scielo.br |

Multi-Organ System Toxicity of this compound (e.g., Hepatic, Renal, Respiratory)

This compound exposure can lead to toxicity in multiple organ systems, including the liver, kidneys, and respiratory system.

Hepatic Toxicity: The liver is a primary target for endosulfan-induced toxicity. scielo.brepa.gov Animal studies have revealed liver congestion and histopathological changes following exposure. nih.goveuropa.eu In fruit-eating bats, exposure to endosulfan resulted in morphological alterations and oxidative stress in the liver, indicated by decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Human case reports of acute poisoning have also documented hepatic toxicity, with elevated liver transaminases. mdpi.comnih.gov